[(2,4-Difluorophenyl)sulfonyl]acetonitrile
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the research group of Schäfer reported a simple, efficient, and cost-effective synthetic pathway for ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate, which included Sandmeyer bromination and Suzuki–Miyaura couplings as key steps .Molecular Structure Analysis
The molecular structure of “[(2,4-Difluorophenyl)sulfonyl]acetonitrile” consists of a sulfonyl group attached to a 2,4-difluorophenyl group and an acetonitrile group.Scientific Research Applications
Synthesis of Sulfonyl Fluorides
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Synthesis of Biologically Active Compounds
DFPSP is used in the synthesis of biologically active compounds. These compounds can have a wide range of biological activities, including antimicrobial, antitubercular, anti-inflammatory, antimalarial, anti hypoglycemic, and anticancer properties .
properties
IUPAC Name |
2-(2,4-difluorophenyl)sulfonylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2S/c9-6-1-2-8(7(10)5-6)14(12,13)4-3-11/h1-2,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEVHJPBWRKDAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)S(=O)(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Difluorophenyl)sulfonyl]acetonitrile |
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